molecular formula C21H20 B12683501 2,5-Dibenzyltoluene CAS No. 56310-11-3

2,5-Dibenzyltoluene

Cat. No.: B12683501
CAS No.: 56310-11-3
M. Wt: 272.4 g/mol
InChI Key: INLIRICAUXXHSB-UHFFFAOYSA-N
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Description

2,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzyl groups attached to a toluene molecule at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar alkylation processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzyltoluene undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form saturated derivatives.

    Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Hydrogenation: Saturated derivatives of this compound.

    Oxidation: Benzyl alcohols and benzoic acids.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,5-Dibenzyltoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen in the presence of a catalyst, forming hydrogenated derivatives. Upon dehydrogenation, hydrogen is released, and the original compound is regenerated. This process is facilitated by catalysts such as Ru/Al2O3, which enhance the reaction kinetics and efficiency .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibenzyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its ability to act as an efficient hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage applications .

Properties

CAS No.

56310-11-3

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1,4-dibenzyl-2-methylbenzene

InChI

InChI=1S/C21H20/c1-17-14-20(15-18-8-4-2-5-9-18)12-13-21(17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

INLIRICAUXXHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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